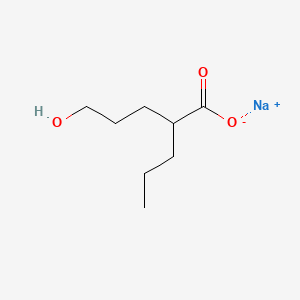

Sodium 5-hydroxy-2-propylpentanoate

Beschreibung

Sodium 5-hydroxy-2-propylpentanoate (CAS: 78644-53-8) is a sodium salt derivative of a substituted pentanoic acid. Sodium salts of hydroxycarboxylic acids are often employed in industrial and pharmaceutical applications due to their solubility and stability .

Eigenschaften

IUPAC Name |

sodium;5-hydroxy-2-propylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZWWXWOLIYBAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Sodium 5-hydroxy-2-propylpentanoate with structurally or functionally related compounds, leveraging available data from the evidence.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (CAS: 85535-47-3)

- Molecular Formula: C₁₀H₁₉NO₅ (molar mass: 233.26 g/mol) .

- Functional Groups: Contains a hydroxy group, a carbamate (oxycarbonylamino) moiety, and a pentanoic acid backbone.

- Safety and Handling: Requires mechanical exhaust and personal protective equipment (respirators, chemical-resistant gloves) due to uncharacterized toxicity . Incompatible with strong oxidizers, with hazardous decomposition products including NOx and CO .

- Key Differences: Unlike this compound, this compound includes a carbamate group, which may reduce its solubility in polar solvents compared to the sodium salt form.

5-Hydroxy-2-pentanone (CAS: 1071-73-4)

- Molecular Formula : C₅H₁₀O₂ (molar mass: 102.13 g/mol) .

- Physical Properties : Colorless liquid with a boiling point of 111°C at 3.33 kPa; low melting point (< -50°C).

- Functional Groups: A ketone (2-pentanone) and a hydroxy group at the 5-position.

- Applications : Used as a solvent or intermediate in organic synthesis.

- Key Differences: The absence of a sodium carboxylate group makes 5-Hydroxy-2-pentanone more volatile and less stable in aqueous environments compared to this compound.

Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

- Molecular Formula : C₄H₇NaO₃S (molar mass: 158.15 g/mol) .

- Functional Groups : A sulfonate group and an unsaturated alkene (2-methylpropene).

- Applications : Likely used as a surfactant or ion-exchange resin component.

- Key Differences: The sulfonate group confers higher acidity and thermal stability compared to carboxylate salts like this compound.

Comparative Data Table

Research Findings and Limitations

- Structural Influence on Solubility: Sodium salts (e.g., this compound) generally exhibit higher aqueous solubility than their acid or neutral counterparts (e.g., 5-Hydroxy-2-pentanone) due to ionic dissociation .

- Safety Data Gaps: Toxicological profiles for this compound and related compounds remain uncharacterized, necessitating caution in handling .

- Functional Group Reactivity : Carbamate-containing compounds (e.g., 85535-47-3) may undergo hydrolysis under acidic conditions, unlike the more stable sodium carboxylates .

Q & A

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS, noting hydrolysis of the ester group under acidic conditions. For long-term storage, recommend lyophilization and storage at -20°C in amber vials under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.